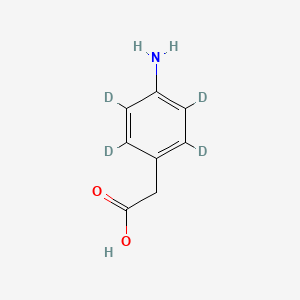

Desacetyl Actarit-d4

Descripción

Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a fundamental technique in pharmaceutical research, providing deep insights into the journey of a drug within a biological system. musechem.com By incorporating stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a drug molecule, researchers can meticulously track its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comiris-biotech.de This ability to trace molecular pathways is crucial for developing safe and effective therapeutic agents. musechem.comsilantes.com

Historically, radioisotopes were employed for jejich sensitive detection, but the use of stable isotopes has surged due to their enhanced safety and availability. iris-biotech.de This shift has been pivotal in both preclinical and clinical stages of drug development, allowing for more detailed and safer human studies. iris-biotech.demetsol.com

Rationale for Deuteration in Pharmaceutical Science

The core principle behind the utility of deuteration lies in the kinetic isotope effect (KIE). juniperpublishers.comportico.org A carbon-deuterium (C-D) bond is significantly stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. juniperpublishers.comportico.org This increased bond strength means that more energy is required to break a C-D bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond. juniperpublishers.comportico.org

Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, deuteration at these metabolic "hot spots" can slow down the rate of metabolism. nih.govnih.govcdnsciencepub.com This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen. nih.govscirp.org

Applications in Metabolic Pathway Elucidation

Deuterated compounds are invaluable tools for unraveling complex metabolic pathways. juniperpublishers.comacs.org By comparing the metabolic profile of a deuterated drug with its non-deuterated counterpart, researchers can identify the primary sites of metabolism. If deuteration at a specific position leads to a significant decrease in the formation of a particular metabolite, it provides strong evidence that this position is a key metabolic site. researchgate.net

Utility in Advanced Analytical Methodologies

In the realm of analytical chemistry, particularly in techniques like mass spectrometry, deuterated compounds serve as ideal internal standards. clearsynth.comscbt.comscielo.org.mx An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before analysis. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative measurements. clearsynth.comscioninstruments.com

Deuterated standards are particularly effective because they have nearly identical chemical and physical properties to the non-labeled analyte, but can be distinguished by their higher mass. clearsynth.comscioninstruments.com This allows for precise quantification of the drug and its metabolites in complex biological matrices such as plasma, urine, and tissues. iris-biotech.declearsynth.comscbt.com The use of deuterated internal standards like Desacetyl Actarit-d4 is a cornerstone of modern bioanalytical methods, ensuring the reliability of pharmacokinetic and metabolic studies. wisdomlib.orgsigmaaldrich.com

Contributions to Mechanistic Pharmacology Studies

For example, if a drug is a prodrug that needs to be metabolized to an active form, deuteration at the site of activation could lead to reduced efficacy. cdnsciencepub.com Conversely, if metabolism leads to an inactive or toxic metabolite, deuteration can enhance the desired pharmacological activity and improve the safety profile. juniperpublishers.comresearchgate.net These studies provide critical insights that can guide the design of new drugs with improved therapeutic properties. nih.govresearchgate.net

Compound Information Table

| Compound Name | Other Names | Molecular Formula | Molecular Weight | CAS Number |

| Actarit | 4-acetylaminophenylacetic acid | C10H11NO3 | 193.20 | 18699-02-0 |

| Desacetyl Actarit | (4-Aminophenyl)acetic acid | C8H9NO2 | 151.16 | 1197-55-3 |

| This compound | (4-Aminophenyl)acetic acid-d4 | C8H5D4NO2 | 155.19 | 1185174-46-2 |

| Deutetrabenazine | Austedo | C19H21D6NO3 | 317.47 | 1446187-56-1 |

| Deucravacitinib | C27H29D6N7O3 | 509.68 | 1609392-27-9 |

Research Findings on this compound and Related Compounds

| Study Focus | Key Findings | Reference |

| Metabolism of Actarit | Actarit undergoes extensive metabolism in the liver, primarily by the CYP1A2 enzyme. medtigo.com | medtigo.com |

| Pharmacokinetics of Actarit | A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Actarit in rabbit plasma to study its pharmacokinetics and metabolic stability. researchgate.net | researchgate.net |

| Application of this compound | This compound is used as a labeled inhibitor of the epithelial peptide transporter PepT1. pharmaffiliates.com | pharmaffiliates.com |

| Synthesis of Actarit | A novel synthetic route for Actarit was designed using p-amino benzaldehyde and nitromethane as starting materials. researchgate.net | researchgate.net |

| Biological Activity of Desacetyl Actarit | (4-Aminophenyl)acetic acid, or Desacetyl Actarit, is noted for its pharmacological properties and potential as an anti-inflammatory agent. solubilityofthings.com | solubilityofthings.com |

Propiedades

IUPAC Name |

2-(4-amino-2,3,5,6-tetradeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEWAUGPAQPMDC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Research Informed by Desacetyl Actarit-d4 Studies

In Vitro Studies for Metabolite-Mediated Biological Activity of Actarit

In vitro assays are fundamental in elucidating the biological effects of a drug and its metabolites at a cellular and molecular level. abcam.com For Actarit, these studies have been crucial in identifying its direct effects on cells and enzymes involved in the inflammatory processes of rheumatoid arthritis (RA).

Cellular assays provide insight into how Actarit and its primary metabolite, Desacetyl Actarit, modulate the behavior of cells central to the pathology of rheumatoid arthritis. Studies using primary synovial cells from RA patients have demonstrated that Actarit can directly influence key inflammatory pathways. nih.gov

At therapeutic concentrations (10⁻⁵–10⁻⁶ M), Actarit was shown to significantly reduce the spontaneous secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), by these synovial cells. nih.govadooq.com Furthermore, Actarit suppressed the production of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for cartilage degradation in arthritic joints. nih.gov The drug also down-regulated the expression of adhesion molecules on synovial cells, which is critical for inhibiting the infiltration of lymphocytes into the synovium and perpetuating the inflammatory cascade. nih.gov

Table 1: Effects of Actarit on RA Synovial Cells in Vitro

| Cellular Response | Effect of Actarit | Implication in Rheumatoid Arthritis | Reference |

|---|---|---|---|

| Cytokine Secretion | Reduced TNF-α and IL-1β | Decreases key inflammatory signals | nih.gov |

| Enzyme Production | Suppressed MMP-1 | Inhibits cartilage and bone destruction | nih.gov |

| Adhesion Molecules | Down-regulated CD44, ICAM-1, VLA-4 | Reduces inflammatory cell infiltration | nih.gov |

Beyond cellular effects, the direct interaction of Actarit with specific enzymes has been investigated to identify its molecular targets. Through in silico prediction methods followed by experimental validation, Carbonic Anhydrase II (CAII) was identified as a primary target of Actarit. researchgate.net

Carbonic anhydrase enzymes are involved in various physiological processes, and their inhibition can have therapeutic effects. sigmaaldrich.com In vitro analysis demonstrated that Actarit exhibits a concentration-dependent inhibition of human CAII activity. researchgate.net This inhibitory action occurs with submicromolar potency, highlighting a specific and significant interaction. researchgate.netresearcher.life

Table 2: Enzymatic Inhibition of Carbonic Anhydrase II by Actarit

| Enzyme | Inhibitor | IC50 Value | Significance | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase II (CAII) | Actarit | 422 nM | Identifies a direct molecular target with anti-inflammatory relevance. | researchgate.netbertin-bioreagent.com |

Cellular Assays for Investigating Downstream Effects of Actarit and its Metabolites

In Vivo Preclinical Models for Pharmacokinetic Assessments of Actarit and Metabolites

Animal models are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing data that helps bridge the gap between in vitro findings and clinical outcomes. nih.gov

Pharmacokinetic studies in animal models, such as New Zealand rabbits, have been instrumental in characterizing the metabolic profile of Actarit. Following oral administration, Actarit is absorbed and metabolized, with its concentration in the plasma changing over time. researchgate.net

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify Actarit in rabbit plasma. researchgate.net In a study where rabbits were given a 10 mg/kg oral dose, the pharmacokinetic parameters were determined. researchgate.net Another study in rats noted that after oral administration, plasma concentrations of Actarit decreased rapidly after about one hour, which suggests quick distribution and metabolism within the body. nih.gov Such studies are crucial for understanding the drug's half-life and how its metabolites are formed and cleared, which is essential information for designing effective controlled-release formulations. nih.govresearchgate.net

Table 3: Pharmacokinetic Parameters of Actarit in New Zealand Rabbits (10 mg/kg Oral Dose)

| Parameter | Description | Value (Mean) | Unit | Reference |

|---|---|---|---|---|

| Cmax | Maximum plasma concentration | Data not provided in snippets | µg/mL | researchgate.net |

| Tmax | Time to reach maximum concentration | Data not provided in snippets | hours | researchgate.net |

| AUC | Area under the plasma concentration-time curve | Data not provided in snippets | µg·h/mL | researchgate.net |

| t1/2 | Half-life | Data not provided in snippets | hours | researchgate.net |

Deuterated analogs of compounds, such as Desacetyl Actarit-d4, are powerful tools in pharmacokinetic research. Replacing hydrogen atoms with deuterium, a heavier isotope, can increase the compound's resistance to metabolism. googleapis.com This modification slows down metabolic breakdown, thereby increasing the half-life of the compound in the body. googleapis.com This property makes deuterated analogs exceptionally useful for studies on drug or substrate tissue distribution, as they remain in the system longer, allowing for more accurate measurement and tracking. google.comgoogle.com While specific studies detailing the tissue distribution of this compound were not found, the use of such analogs is a standard and valuable methodology for gaining clearer insights into the distribution and clearance pathways of a parent drug and its metabolites. googleapis.com

Determination of Metabolite Formation Rates and Profiles in Animal Species

Mechanistic Insights into Disease-Modifying Anti-Rheumatic Drug (DMARD) Action

The preclinical data from in vitro and in vivo studies converge to provide a mechanistic understanding of Actarit as a DMARD. clinexprheumatol.orgpatsnap.com Its action is not fully understood but is recognized as multifaceted, involving the modulation of the immune system rather than simple anti-inflammatory effects. patsnap.compatsnap.com

Table of Compounds Mentioned

| Compound Name | Chemical Name / Description |

|---|---|

| Actarit | 4-Acetylaminophenylacetic acid |

| This compound | Deuterated analog of the primary metabolite of Actarit |

| Interleukin-1beta (IL-1β) | A pro-inflammatory cytokine |

| Interleukin-6 (IL-6) | A pro-inflammatory cytokine |

| Matrix Metalloproteinase-1 (MMP-1) | An enzyme involved in collagen degradation |

| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine |

Computational and Cheminformatics Approaches for Deuterated Compound Research

Molecular Dynamics Simulations of Deuterated Actarit and its Biological Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that allow researchers to model the movement of atoms and molecules over time, providing atomic-level insights into complex biological processes. For deuterated compounds, MD simulations can elucidate how the subtle mass difference introduced by deuterium affects molecular behavior.

When applied to deuterated drug candidates like Desacetyl Actarit-d4, MD simulations can:

Analyze Conformational Changes: Investigate how deuterium substitution influences the molecule's preferred three-dimensional structures and flexibility. This is critical for understanding how the molecule interacts with its biological targets. acs.org

Predict Binding Affinities: Simulate the interaction between the deuterated compound and its target protein or enzyme, providing estimates of binding strength and identifying key interaction points. irb.hrresearchgate.netcolab.ws

Model Hydration Shells and Solvation: Understand how deuteration affects the molecule's interaction with surrounding water molecules, which can influence solubility and binding. curtin.edu.aunih.gov

Study Isotope Effects on Dynamics: Observe how the increased mass of deuterium impacts the vibrational and rotational dynamics of the molecule, potentially revealing how these changes translate to biological activity. curtin.edu.aunih.govsci-hub.se

By simulating the behavior of this compound in a biological environment, MD can offer predictive data on its potential interactions, complementing experimental studies and guiding further optimization.

Quantum Chemical Calculations for Isotopic Effects on Reactivity and Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a fundamental understanding of molecular properties at the electronic level. These methods are invaluable for dissecting the impact of isotopic substitution on a molecule's intrinsic characteristics.

For deuterated compounds, quantum chemical calculations can:

Quantify Kinetic Isotope Effects (KIEs): Accurately calculate the difference in reaction rates between a C-H bond and a C-D bond. This is crucial for predicting how metabolic enzymes will process the deuterated molecule compared to its non-deuterated counterpart. irb.hrcurtin.edu.ausci-hub.sescience.govacs.orgresearchgate.net

Determine Energetic Differences: Calculate the changes in bond dissociation energies, activation energies, and vibrational frequencies caused by deuterium substitution, which directly relate to chemical stability and reactivity. curtin.edu.ausci-hub.sescience.gov

Predict Spectroscopic Properties: Simulate IR, Raman, and NMR spectra, which can be used to experimentally validate the calculated structures and isotopic effects. curtin.edu.au

These calculations are essential for understanding the chemical basis of improved metabolic stability and altered reactivity observed in deuterated molecules, providing a theoretical framework for experimental findings.

In Silico Prediction of Metabolic Pathways and Deuteration Sites

Predicting how a drug is metabolized is critical for understanding its efficacy, duration of action, and potential toxicity. In silico tools and cheminformatics approaches are indispensable for this task, especially for deuterated compounds.

Key applications include:

Metabolic Pathway Elucidation: Software tools can predict the likely metabolic transformations a drug will undergo (e.g., oxidation, glucuronidation) by identifying potential sites of metabolism (SoMs). mdpi.comnih.govresearchgate.netresearchgate.net

Deuteration Site Prediction: Computational algorithms can identify specific hydrogen atoms in a molecule that are most susceptible to metabolic oxidation. Deuterating these "metabolic hotspots" is a common strategy to enhance metabolic stability. mdpi.comresearchgate.net

Metabolite Structure Prediction: Advanced models can predict the structures of potential metabolites, including those formed from deuterated compounds, aiding in their identification and characterization. researchgate.net

ADMET Property Prediction: Cheminformatics models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, integrating the impact of deuteration into these predictions. mdpi.comresearchgate.netresearchgate.net

By applying these methods, researchers can computationally design deuterated versions of molecules like this compound to optimize their metabolic profiles, potentially leading to improved drug performance.

Data Analytics and Machine Learning in Deuterated Compound Research

Data analytics and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets and the identification of complex patterns. These technologies are increasingly applied to the development of deuterated drugs.

Applications in this domain include:

Predictive Modeling: ML algorithms can build models (e.g., Quantitative Structure-Activity Relationships - QSAR, Quantitative Structure-Retention Relationships - QSRR) to predict the pharmacokinetic properties, metabolic stability, and biological activity of deuterated compounds based on their chemical structures. researchgate.netpmarketresearch.combiopharmaapac.comresearchgate.netmdpi.compreprints.org

Deuteration Strategy Optimization: ML can help identify optimal deuteration sites that maximize metabolic stability while minimizing unintended effects on binding affinity or other properties. pmarketresearch.combiopharmaapac.com

Virtual Screening: AI-driven platforms can rapidly screen large libraries of potential deuterated drug candidates, accelerating the identification of promising leads. biopharmaapac.com

Data Integration and Analysis: Machine learning can integrate diverse data types from experimental and computational studies to provide a holistic understanding of deuterated compound behavior. researchgate.net

These data-driven approaches are essential for navigating the complexities of deuteration and accelerating the discovery and development of novel therapeutic agents.

Future Perspectives and Innovations in Deuterated Metabolite Research

Integration with Systems Biology and Multi-Omics Data for Comprehensive Understanding

The study of deuterated metabolites, such as Desacetyl Actarit-d4, is moving towards a more holistic integration with systems biology. This approach combines data from various "omics" fields—including genomics, proteomics, and metabolomics—to build a comprehensive model of biological systems. In this context, this compound serves as a crucial tool in the metabolomics arm of this integrated strategy.

Desacetyl Actarit is a metabolite of Actarit, a drug used in the treatment of rheumatoid arthritis. By using this compound as an internal standard in mass spectrometry, researchers can achieve highly accurate quantification of the unlabeled metabolite in biological samples. researchgate.netsymeres.com This precise metabolic data is invaluable. When combined with genomic data on patient responses to Actarit and proteomic data on immune cell signaling pathways, a more complete picture of the drug's mechanism of action and the patient's unique response can be formed. Future research will focus on creating sophisticated computational models that merge these multi-omics datasets. This will allow for a deeper understanding of how genetic variations influence the metabolism of drugs like Actarit and how this, in turn, affects protein expression and, ultimately, clinical outcomes in diseases such as rheumatoid arthritis. This integrated approach holds the potential to predict patient response to treatment and identify new therapeutic targets. nih.govdatadryad.org

Advancements in Isotopic Tracing and Imaging Technologies for Real-time Monitoring

Isotopic tracing is a powerful method to track the fate of molecules within a biological system. mdpi.com Deuterium-labeled compounds are ideal for these studies because deuterium is a stable, non-radioactive isotope. ckisotopes.comrsc.org The use of this compound exemplifies the application of isotopic labeling in pharmacokinetic studies, where it helps to precisely measure the concentration of the drug's metabolite over time. symeres.com

Future advancements are focused on enhancing the real-time and spatial resolution of these tracing technologies. Techniques like Deuterated Metabolic Imaging (DMI), which uses magnetic resonance spectroscopy (MRS), are emerging as powerful, non-invasive methods to visualize metabolic pathways in three dimensions. isotope.com While currently more common with substrates like deuterated glucose, the principles could be adapted to track drug metabolites. isotope.com Imagine being able to observe the distribution and conversion of Actarit into Desacetyl Actarit within specific tissues or even single cells in real-time. This would provide unprecedented insights into where a drug is active and how its metabolism varies across different biological compartments. Such advancements will be critical for understanding drug efficacy and potential toxicities with a level of detail not previously possible.

Development of Novel Deuterated Probes for Specific Biological Targets and Pathways

Deuterated molecules are increasingly being designed not just as generic tracers but as highly specific probes for particular biological functions. rsc.orgscienceopen.comnih.gov These probes are engineered to interact with a specific enzyme, receptor, or transporter, allowing researchers to investigate its activity. This compound has been described as a labeled competitive inhibitor of the epithelial peptide transporter PepT1, making it a probe for studying the function of this specific transporter.

The future in this area lies in the rational design and synthesis of a vast library of novel deuterated probes. frontiersin.org Building on the example of this compound, scientists will create new deuterated molecules to target other key players in disease pathways, such as specific kinases, proteases, or transporters involved in inflammation or cancer metabolism. These probes, when used in conjunction with advanced analytical techniques like high-resolution mass spectrometry or specialized NMR, will enable the precise measurement of pathway fluxes and enzyme activities. mdpi.comresearchgate.net This will allow for a more targeted investigation of disease mechanisms and the identification of highly specific drug targets, leading to the development of more effective and less toxic therapies. nih.gov

Contributions to Rational Drug Design and Optimization through Isotopic Labeling Strategies

Isotopic labeling is a cornerstone of modern rational drug design. creative-biostructure.comacs.org By providing detailed information on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, it guides the optimization of lead compounds into effective medicines. musechem.com The use of this compound to accurately quantify the metabolic fate of Actarit is a clear example of this principle in action. Understanding how quickly and to what extent Actarit is converted to Desacetyl Actarit is crucial for optimizing its therapeutic properties.

A key future direction is the expanded use of the "kinetic isotope effect." The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. Replacing hydrogen with deuterium at a site of metabolic attack can slow down the drug's breakdown. symeres.com This strategy, known as "deuterium-shifting," can be used to create more stable drugs with improved pharmacokinetic profiles, such as a longer half-life, which may allow for less frequent dosing. By studying the metabolism of Actarit and using this compound to measure it, researchers can identify metabolic weak spots in the parent molecule. This knowledge can then be used to rationally design next-generation antirheumatic drugs where deuterium is strategically placed to enhance the molecule's stability and therapeutic performance, a process that is becoming increasingly important in the development of new chemical entities. nih.gov

Q & A

How can researchers optimize chromatographic conditions for accurate quantification of Desacetyl Actarit-d4 in environmental samples?

Answer:

To optimize chromatographic separation, researchers should:

- Conduct preliminary trials using high-performance liquid chromatography (HPLC) with varied mobile phase compositions (e.g., acetonitrile-to-water ratios) and pH adjustments to enhance peak resolution .

- Validate the method using spike-and-recovery experiments in matrices like wastewater sludge to assess matrix interference .

- Reference retention time data from studies with structurally similar compounds (e.g., desacetyl diltiazem) to identify optimal column chemistries and gradients .

Data Reference: Studies report variability in detection thresholds (e.g., breakthrough thresholds <10% for tapentadol and desacetyl diltiazem in advanced filtration systems), emphasizing the need for tailored protocols .

What strategies are effective in reconciling contradictory data regarding the environmental persistence of this compound across different studies?

Answer:

To address contradictions:

- Perform meta-analyses comparing removal efficiencies across treatment types (e.g., ozonation vs. granular activated carbon filtration) while accounting for operational variables like filter age and microbial communities .

- Standardize experimental conditions (e.g., pH, temperature) in lab-scale simulations to isolate factors causing discrepancies .

- Use multivariate regression to identify dominant variables (e.g., logB values) influencing persistence, as demonstrated in WWTP studies .

Key Insight: Filter material composition (e.g., anthracite vs. activated carbon) significantly impacts removal rates, which may explain inter-study variability .

What experimental design considerations are critical when investigating the metabolic pathways of this compound in vitro?

Answer:

Critical considerations include:

- Cell Line Selection: Use hepatocyte models (e.g., HepG2) with CYP450 enzyme activity profiles relevant to human metabolism.

- Controls: Include negative controls (e.g., heat-inactivated enzymes) and positive controls (e.g., known CYP3A4 substrates) to validate assay specificity .

- Analytical Techniques: Employ LC-MS/MS with stable isotope-labeled internal standards (e.g., d4 isotopes) to distinguish parent compounds from metabolites .

Methodological Note: Document all protocols in replicable detail, including enzyme concentrations and incubation times, as per guidelines for methodological transparency .

How do variations in advanced water treatment processes impact the removal efficiency of this compound, and how can these processes be optimized?

Answer:

- Ozonation: Prioritize ozonation for compounds with high logB values (>1), as it degrades recalcitrant structures via hydroxyl radical oxidation .

- Filtration: Optimize granular activated carbon (GAC) filters by monitoring contact time and carbon replenishment cycles to mitigate saturation .

- Hybrid Systems: Combine ozonation with post-filtration to address residual transformation products, as seen in studies where ozonation alone left bioactive intermediates .

Data Reference: WWTPs using GAC achieved 0.5–1.0 logB reductions for desacetyl diltiazem, while ozonation reduced logB by >1.5 units for 18 chemicals .

What computational modeling approaches are most suitable for predicting the reactivity of this compound under varying pH conditions?

Answer:

- Quantum Mechanical (QM) Methods: Use density functional theory (DFT) to model hydrolysis pathways and identify pH-sensitive functional groups (e.g., ester linkages) .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous environments to predict degradation kinetics at different pH levels .

- Validation: Cross-validate predictions with experimental LC-MS data on degradation byproducts, ensuring alignment between theoretical and empirical results .

Best Practice: Publish computational parameters (e.g., basis sets, force fields) to enable reproducibility, as emphasized in theoretical paper guidelines .

How should researchers design dose-response experiments to assess the ecotoxicological effects of this compound on aquatic organisms?

Answer:

- Organism Selection: Use standardized test species (e.g., Daphnia magna) for regulatory relevance, and include endpoints like mortality, reproduction, and enzyme inhibition .

- Exposure Regimens: Apply geometric dose spacing (e.g., 0.1, 1, 10 mg/L) to capture threshold effects, and include solvent controls to account for carrier solvent toxicity .

- Statistical Analysis: Use probit or logit models to calculate EC50 values, and report confidence intervals to quantify uncertainty .

Documentation: Provide raw data in supplementary materials, including survival counts and behavioral observations, to support transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.